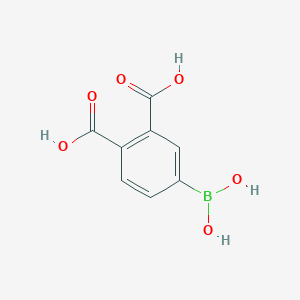

4-Boronophthalic acid

説明

Historical Context of Boronic Acid Discovery and Initial Applications

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. nih.govwikipedia.orgpharmiweb.com Frankland's method involved a two-step process: the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air to yield the final product. wikipedia.org For many years following their discovery, boronic acids were largely regarded as peculiar compounds with limited practical use. wiley-vch.de However, the landscape of organic chemistry began to change dramatically with the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction, a palladium-catalyzed reaction between organoboron compounds and organohalides, was a watershed moment. nih.govnih.gov This powerful carbon-carbon bond-forming reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, propelled boronic acids to the forefront of synthetic organic chemistry. musechem.comacs.org

Fundamental Principles of Boron-Carbon Bonds and Boronic Acid Reactivity

Boronic acids are organic compounds with the general formula R-B(OH)₂. pharmiweb.com They are derivatives of boric acid where one hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org The boron atom in a boronic acid is sp² hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which makes it electron-deficient and isoelectronic with a carbocation. acs.orgpnas.org This electronic structure is the foundation of their characteristic reactivity.

The boron-carbon bond is more covalent than ionic, with boron being more electropositive than carbon. libretexts.org The difference in electronegativity between boron (2.05) and carbon (2.55) results in the C-B bond being polarized, with a partial negative charge on the carbon and a partial positive charge on the boron. acs.orglibretexts.org In arylboronic acids, the boron group acts as a weak electron-withdrawing group due to π-conjugation between the aromatic ring and the empty p-orbital of the boron. acs.org

Lewis Acidity and Interactions with Lewis Base Donors

The empty p-orbital on the boron atom confers Lewis acidic properties upon boronic acids, allowing them to accept a pair of electrons from Lewis bases. wikipedia.orgpharmiweb.comru.nl This interaction leads to the formation of a tetrahedral boronate species. pharmiweb.comru.nl The Lewis acidity of a boronic acid can be quantified by its pKa, which is typically around 9. wikipedia.org However, upon forming tetrahedral boronate complexes, the pKa is lowered to approximately 7. wikipedia.orgpharmiweb.com This change in acidity is a crucial aspect of their chemistry, particularly in aqueous systems.

Boronic acids can interact with a variety of Lewis bases, including amines and anions like fluoride (B91410). nih.govmdpi.com The interaction with amines can lead to the formation of stable complexes. mdpi.comacs.org The strength of the Lewis acid-base interaction is influenced by factors such as the substituents on the boronic acid and the nature of the Lewis base. researchgate.netnih.gov

Reversible Covalent Complex Formation with Vicinal Diols and Other Functionalities

A hallmark of boronic acid chemistry is their ability to form reversible covalent complexes with molecules containing vicinal (1,2-) or sometimes (1,3-) diols, such as sugars and other polyols. wikipedia.orgnih.gov This reaction involves the formation of cyclic boronate esters, which are five- or six-membered rings. nih.govresearchgate.netacs.org The formation of these esters is typically rapid and reversible in aqueous media, with the equilibrium being sensitive to pH. researchgate.netacs.org This dynamic covalent bonding is the cornerstone for the use of boronic acids in sensors for saccharides, as the binding event can be translated into a detectable signal. wikipedia.orgnih.gov The stability of the boronate ester is dependent on factors such as the structure of the diol and the pKa of the boronic acid. polimi.it

Overview of Arylboronic Acids in Chemical Research

Arylboronic acids have become ubiquitous reagents in chemical research due to their stability, commercial availability, and broad reactivity. nih.govresearchgate.net Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, which is widely used to synthesize biaryls, a common motif in pharmaceuticals and materials. nih.govmolecularcloud.org Beyond this, arylboronic acids participate in a variety of other important transformations, including:

Chan-Lam Coupling: A copper-catalyzed reaction to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgmolecularcloud.org

Petasis Reaction: A multicomponent reaction to form amines and amino acids. wikipedia.org

Conjugate Addition: The addition of the aryl group to α,β-unsaturated carbonyl compounds. wikipedia.org

Oxidation: Conversion of the C-B bond to a C-O bond to form phenols. wikipedia.org

The versatility of arylboronic acids extends to materials science, where they are used as building blocks for the construction of Covalent Organic Frameworks (COFs) and other supramolecular architectures. musechem.commdpi.com Their ability to form reversible boroxine (B1236090) anhydrides (six-membered rings of alternating boron and oxygen atoms) or boronate esters with diols makes them ideal candidates for creating ordered, porous materials. musechem.com

Significance of Carboxyl-Substituted Arylboronic Acids, including 4-Boronophthalic Acid (Synonyms: 4-Carboxyphenylboronic acid, 4-Boronobenzoic acid), in Contemporary Chemical Science

Carboxyl-substituted arylboronic acids, such as this compound (also known as 4-Carboxyphenylboronic acid or 4-Boronobenzoic acid), are a particularly important subclass of arylboronic acids. chemimpex.comchemicalbook.commedchemexpress.com The presence of both a boronic acid and a carboxylic acid group on the same aromatic ring imparts bifunctional properties, leading to unique applications.

These compounds are instrumental in the development of:

Advanced Materials: The dual functionalities allow for the creation of complex polymers and metal-organic frameworks (MOFs). chemimpex.comgoogle.com The carboxylic acid group can coordinate to metal centers, while the boronic acid can form covalent crosslinks or act as a recognition site.

Sensors: They are employed in the fabrication of sensors for biomolecules like glucose and dopamine (B1211576). chemimpex.comchemicalbook.comsigmaaldrich.com The boronic acid moiety provides the recognition element for diol-containing analytes, while the carboxylic acid can be used to anchor the sensor molecule to a surface or to tune its solubility and electronic properties. sigmaaldrich.com

Bioconjugation and Drug Delivery: 4-Carboxyphenylboronic acid is used to link biomolecules together, creating targeted drug delivery systems. chemimpex.commedchemexpress.com The boronic acid can bind to specific sites on a biological target, such as cell surface sialic acids, while the carboxylic acid provides a handle for attaching a therapeutic agent. medchemexpress.com

Corrosion Inhibition: Research has shown that 4-Carboxyphenylboronic acid can act as a corrosion inhibitor for steel. chemicalbook.com

The utility of 4-Carboxyphenylboronic acid is highlighted by its use in a wide array of chemical reactions, including Suzuki couplings, esterifications, and derivatization of polymers. chemicalbook.comsigmaaldrich.com Its ability to participate in both metal-catalyzed cross-coupling and reversible covalent bonding makes it a highly versatile tool for chemists in academia and industry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonyms | 4-Carboxyphenylboronic acid, 4-Boronobenzoic acid |

| CAS Number | 14047-29-1 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.combio-connect.nlbldpharm.com

Table 2: Selected Applications of 4-Carboxyphenylboronic Acid in Research

| Application Area | Specific Use | Reference |

| Organic Synthesis | Reagent in Suzuki coupling reactions. | chemicalbook.comsigmaaldrich.com |

| Esterification and amidation reactions. | chemicalbook.comgoogle.com | |

| Materials Science | Functionalization of nanoparticles and polymers. | chemimpex.comnih.gov |

| Creation of advanced materials like polymers and nanocomposites. | chemimpex.com | |

| Sensor Technology | Fabrication of sensors for glucose and other biomolecules. | chemimpex.com |

| Functionalization of silicon nanowires for dopamine detection. | chemicalbook.comsigmaaldrich.com | |

| Biotechnology | Bioconjugation to attach to biomolecules. | chemimpex.com |

| Extraction of nucleic acids from seeds. | nih.gov |

特性

IUPAC Name |

4-boronophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFFWDAYSKENSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674544 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-35-0 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Boronophthalic Acid

Molecular Interactions and Complexation

4-Boronophthalic acid, as a member of the arylboronic acid family, exhibits characteristic reactivity centered on its boron atom. This reactivity allows for dynamic interactions with a variety of organic molecules, leading to the formation of reversible covalent complexes.

The Lewis acidic nature of the boron atom in this compound is fundamental to its ability to form reversible covalent bonds with nucleophilic species, particularly those containing diol, amino, or hydroxamic acid functionalities. nih.gov The boron atom in its neutral state is sp² hybridized with a trigonal planar geometry and possesses a vacant p-orbital. wiley-vch.de This electron deficiency makes it susceptible to attack by Lewis bases. nih.gov

Saccharides: Boronic acids are well-known for their ability to form stable, cyclic boronate esters with compounds containing cis-1,2- or 1,3-diols, a structural motif common in saccharides. nih.gov This interaction involves the formation of five- or six-membered rings. researchgate.net The reaction is reversible and highly dependent on pH; under basic conditions, the boron atom is attacked by a hydroxide (B78521) ion to form a more reactive, tetrahedral boronate anion (sp³ hybridized), which facilitates rapid ligand exchange and ester formation. nih.govaablocks.com The presence of the two carboxylic acid groups on the phthalic acid backbone of this compound can influence the pKa of the boronic acid moiety, thereby affecting the pH range over which saccharide binding is optimal.

Amino Acids: The interaction of boronic acids with amino acids can occur through several mechanisms. Boronic acids can form complexes with amino acids that present suitable functional groups, such as the diol moiety in the side chain of certain amino acids or through interactions with α-hydroxy carboxylic acids and some amino acids. mdpi.com For instance, studies have shown that boronic acids can form stable tetrahedral complexes with amino phenolic compounds. nih.gov The interaction often involves the amino group and another suitably positioned functional group that can coordinate to the boron center.

Hydroxamic Acids: Hydroxamic acids (R-C(=O)N(OH)-R') are versatile ligands that can chelate metal ions and also interact with boronic acids. allresearchjournal.com The coordination typically occurs in a bidentate fashion through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable five-membered ring. researchgate.net The reaction of boronic acids with O-acetyl hydroxamic acids, mediated by copper(I), has been shown to form carbon-nitrogen bonds, indicating a direct reactivity pathway between the boronic acid and the hydroxamic acid derivative. nih.gov

| Interacting Molecule | Functional Group(s) | Resulting Complex | Key Features |

|---|---|---|---|

| Saccharides | cis-1,2- or 1,3-diols | Cyclic Boronate Ester | pH-dependent, reversible, forms 5- or 6-membered rings. researchgate.net |

| Amino Acids | Amino and Hydroxyl/Carboxyl groups | Tetrahedral Boronate Complex | Can involve N,O-coordination. nih.gov |

| Hydroxamic Acids | Hydroxamate group (-C(=O)N(OH)-) | Boronate-Hydroxamate Adduct | Often forms a stable 5-membered chelate ring. researchgate.net |

The utility of boronic acids in biological systems is largely dictated by the strength and reversibility of their interactions with biomolecules, which can be quantified by the dissociation constant (Kd). researchgate.net The equilibrium between the boronic acid and its complexes is sensitive to the pH of the medium. researchgate.net For phenylboronic acid, dissociation constants for binding to monosaccharides are typically in the millimolar range. researchgate.net These constants are crucial for designing sensors or therapeutic agents that must function effectively under physiological conditions (pH ~7.4). nih.gov

The pKa of the boronic acid is a critical factor; for efficient complexation at physiological pH, the pKa should be close to 7.4. Arylboronic acids are generally more acidic than alkylboronic acids. aablocks.com The electronic properties of substituents on the aromatic ring significantly impact the Lewis acidity of the boron atom. Electron-withdrawing groups, such as the carboxylic acid groups in this compound, are expected to lower the pKa of the boronic acid moiety, thereby increasing the concentration of the more reactive tetrahedral boronate form at physiological pH and potentially leading to lower dissociation constants (i.e., stronger binding) for its complexes with diols. aablocks.com

| Factor | Influence on Dissociation Constant (Kd) | Rationale |

|---|---|---|

| pH | Lower Kd (stronger binding) at pH > pKa | Favors the formation of the more reactive tetrahedral boronate anion. aablocks.com |

| Substituents on Aryl Ring | Electron-withdrawing groups generally lower Kd | Increases Lewis acidity of the boron atom, lowering the pKa. aablocks.com |

| Structure of Diol | cis-diols on a furanose ring form more stable complexes | Favorable geometric arrangement for forming a stable cyclic ester. |

Carbon-Boron Bond Transformations and Related Reactivity

The carbon-boron bond in this compound is a key site of reactivity, enabling its participation in a variety of synthetic transformations.

A cornerstone of boronic acid reactivity is the transmetallation of its organic group to a transition metal center. This process is the pivotal step in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds. nih.gov In this reaction, an organoboronic acid reacts with an organohalide in the presence of a palladium catalyst and a base. nih.gov

The catalytic cycle involves the transfer of the aryl group (in this case, the phthalic acid-derived moiety) from the boron atom to the palladium(II) center. nih.gov While the precise mechanism has been debated, a widely accepted pathway involves the reaction of an arylpalladium(II) complex with the boronate anion (formed by the reaction of the boronic acid with the base). nih.gov This step regenerates a palladium(0) species after reductive elimination, allowing the catalytic cycle to continue. nih.gov Besides palladium, other late transition metals such as rhodium, iron, cobalt, platinum, and gold have also been shown to participate in transmetallation reactions with boronic acids. nih.gov

The boron atom of this compound can exhibit both electrophilic and nucleophilic characteristics, depending on its coordination state. researchgate.net In its neutral, tricoordinate (sp²) state, the boron atom is electron-deficient and acts as an electrophile or Lewis acid, readily accepting electrons from nucleophiles. wiley-vch.de

However, upon forming a tetracoordinate (sp³) boronate complex by reacting with a nucleophile (such as a hydroxide ion or a diol), the boron center acquires a negative formal charge and can be considered part of a nucleophilic species. researchgate.net This tetracoordinate boronate is the key intermediate in Suzuki-Miyaura coupling, where it acts as the nucleophilic partner that delivers the organic group to the electrophilic palladium center. nih.gov This dual reactivity is central to the broad utility of boronic acids in organic synthesis. researchgate.net

The electrophilic character of the tricoordinate boron atom in this compound is a direct consequence of its electronic structure. The sp² hybridized boron atom has a vacant p-orbital perpendicular to the plane of its three substituents. wiley-vch.de This low-energy, empty p-orbital is highly susceptible to attack by nucleophiles. nih.gov

When a nucleophile attacks the boron center, it donates its electron pair into this empty p-orbital. researchgate.net This process leads to a change in the hybridization of the boron atom from sp² to sp³, and its geometry changes from trigonal planar to tetrahedral. aablocks.com This formation of a tetrahedral boronate intermediate is a fundamental step in many reactions of boronic acids, including their reversible complexation with diols and their participation in transmetallation reactions. aablocks.comnih.gov The stability of this intermediate and the ease with which it is formed are influenced by the electronic nature of the substituents on the boron atom. nih.gov

Carboxylation Reactions of Aryl Boronic Acids with Carbon Dioxide

The carboxylation of aryl boronic acids, including structures related to this compound, using carbon dioxide (CO2) as a C1 source represents a sustainable and green alternative for synthesizing valuable carboxylic acids. pku.edu.cn This transformation is challenging due to the kinetic inertness and thermodynamic stability of CO2. pku.edu.cn Consequently, research has focused on developing efficient catalytic systems to facilitate this reaction under mild conditions.

Several methodologies have been established, primarily utilizing transition-metal catalysts. A notable approach involves a copper/N-heterocyclic carbene (NHC) catalyzed carboxylation of aryl boronic acids under one atmospheric pressure of CO2. pku.edu.cnrsc.org This system demonstrates excellent functional group compatibility, tolerating sensitive groups like carbonyls, esters, and nitriles, and transforms a wide range of aryl boronic acids into their corresponding benzoic acid derivatives in moderate to high yields. pku.edu.cnrsc.org Mechanistic studies indicate that the base plays a crucial role in promoting the transmetalation step in this copper-catalyzed process. pku.edu.cn

Another effective method employs a rhodium(I) catalyst, such as [Rh(OH)(cod)]2, in the presence of a phosphine (B1218219) ligand and a base like cesium fluoride (B91410) (CsF). acs.orgorganic-chemistry.org This reaction proceeds efficiently at 60 °C under an atmospheric pressure of CO2, converting esters of arylboronic acids into benzoic acid derivatives. acs.orgorganic-chemistry.org The protocol is particularly useful for preparing functionalized arylcarboxylic acids from substrates that are not amenable to synthesis via Grignard or aryllithium reagents. acs.org

Furthermore, a transition-metal-free approach has been developed using diethylzinc (B1219324) to promote the carboxylation of aryl boronic acids. rsc.org This method is valued for its simple and mild conditions and broad substrate scope, avoiding the need for a transition-metal catalyst. rsc.org

| Catalyst System | Key Reagents | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Copper-Catalyzed | Copper salt, N-heterocyclic carbene (NHC) ligand, Base (e.g., KOMe) | 1 atm CO2, Room Temperature | Wide range of aryl boronic acids; tolerates carbonyls, esters, nitriles. | pku.edu.cnrsc.org |

| Rhodium-Catalyzed | [Rh(OH)(cod)]2, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), CsF | 1 atm CO2, 60 °C, Dioxane | Aryl and alkenylboronic esters; tolerates carbonyl, cyano, Boc-NH groups. | acs.orgorganic-chemistry.org |

| Transition-Metal-Free | Diethylzinc (Et2Zn) | 1 atm CO2, Mild Conditions | Broad scope for aryl and alkenyl boronic acids. | rsc.org |

Oxidation and Stability Studies

Boronic acids are susceptible to oxidative degradation, which has limited their application, particularly in biological contexts where reactive oxygen species are present. pnas.orgnih.gov A significant strategy to counteract this instability involves the installation of a pendant carboxyl group that can act as an intramolecular ligand to the boron atom. pnas.orgresearchgate.net This structural modification leads to the formation of a boralactone, a mixed anhydride (B1165640) of a carboxylic acid and a boronic acid. pnas.orgresearchgate.net

Research has demonstrated that this intramolecular ligation dramatically enhances oxidative stability. The resulting boralactone structure can be up to 10,000-fold more resistant to oxidation compared to its simple boronic acid counterpart. pnas.orgnih.govnih.gov The enhanced stability is attributed to stereoelectronic effects imposed by the cyclic structure. pnas.orgdigitellinc.com The carboxyl group's coordination to the boron atom alters the electronic properties at the boron center, which is crucial for slowing the oxidation mechanism. pnas.orgdigitellinc.com This approach provides a robust method for modulating the reactivity of the boronic acid without requiring external protecting groups. digitellinc.com

The oxidation of aryl boronic acids by oxidants such as hydrogen peroxide (H2O2) proceeds via a mechanism where the rate-limiting step is the 1,2-migration of the aryl group from the boron atom to an oxygen atom. pnas.org During this step, the boron center becomes more electron-deficient. pnas.org Kinetic studies have shown that the oxidation reactions are first-order with respect to both the boronic acid and hydrogen peroxide. nih.gov

| Compound Type | Relative Reactivity | Second-Order Rate Constant (k, M-1s-1) | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid | Base | ~1.8 | Standard oxidation via 1,2-shift. | nih.gov |

| Boralactone (with pendant carboxyl) | ~10,000x more stable | Significantly lower than boronic acid. | Intramolecular ligation reduces electron density on boron, slowing the rate-limiting step. | pnas.orgnih.gov |

| Aryl Borinic Acid | ~10,000x more reactive | ~1.9 x 104 | More electrophilic boron center is more prone to rapid oxidation. | nih.gov |

Hydrolytic Stability of Boronic Acid and its Esters

While arylboronic acids are generally stable to hydrolysis, their corresponding esters are often susceptible to it. cas.cz The stability of boronate esters is a critical factor in their synthesis and application, as they are key intermediates in many chemical transformations. researchgate.net The hydrolysis of boronate esters is a multi-step process influenced by several factors, including the pKa of the boronic acid and the diol, the steric environment, the dihedral angle of the diol, the pH of the solution, and the composition of any buffer present. semanticscholar.org

Boronate esters formed from catechols or aliphatic cis-diols are generally considered to be reasonably stable under typical, non-drastic hydrolytic conditions. researchgate.net However, their inherent lability has posed challenges for applications where long-term stability in aqueous environments is required. acs.org

Recent studies have explored strategies to enhance the hydrolytic stability of boronate esters. One approach involves incorporating the boronate ester linkage within the structure of a Covalent Organic Framework (COF). Density functional theory (DFT) calculations have shown that the energy barrier for the hydrolysis of boronate ester bonds is significantly increased when situated within a COF environment compared to a freestanding molecule. kaust.edu.sa Another strategy involves steric shielding. By introducing bulky substituents, such as t-butyl groups, ortho to the boronate ester linkage, the Lewis acidic boron sites can be kinetically protected from hydrolysis under neutral conditions. acs.org This steric hindrance prevents the necessary approach of water molecules, thus imparting unprecedented hydrolytic stability to the boronate ester cage. acs.org

Applications of 4 Boronophthalic Acid in Catalysis and Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of new chemical bonds. 4-Boronophthalic acid serves as a key coupling partner in several important palladium- and copper-catalyzed transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound, also known as 4-carboxyphenylboronic acid, is an effective coupling partner in these reactions for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

The reaction of this compound with various aryl halides under palladium catalysis leads to the formation of substituted biphenyl-2,4-dicarboxylic acids. The efficiency of the coupling is influenced by several factors, including the choice of catalyst, base, and solvent.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | High |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good |

| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate to Good |

| 4-Chlorotoluene | Pd(dba)₂/XPhos | K₃PO₄ | t-BuOH/H₂O | Good |

Note: Yields are generalized from typical Suzuki-Miyaura reactions; specific yields for reactions with this compound may vary based on precise reaction conditions.

Chan-Lam Coupling for Carbon-Heteroatom Bond Formation (e.g., S-Arylation)

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-S bonds, using a copper catalyst. This reaction typically involves the coupling of a boronic acid with a thiol, amine, or alcohol. This compound can be employed in the S-arylation of thiols to produce aryl sulfides. organic-chemistry.org This transformation is significant for the synthesis of various sulfur-containing pharmacophores. nih.gov

The reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org The choice of copper source, ligand, and base are critical for achieving high yields.

Table 2: General Conditions for Chan-Lam S-Arylation with Arylboronic Acids

| Copper Catalyst | Ligand | Base | Solvent | Temperature |

| Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temperature |

| CuI | 1,10-Phenanthroline (B135089) | K₂CO₃ | DMF | 80-100 °C |

| CuSO₄ | None | K₂CO₃ | NMP | 120 °C |

Note: These are general conditions for Chan-Lam S-arylation; specific optimization for this compound may be required.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.org This reaction is particularly useful as it proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups. wikipedia.org The reaction is mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org

While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not extensively documented in general literature, its nature as a boronic acid makes it a potential substrate for this transformation for the synthesis of functionalized ketones. The general mechanism involves the oxidative addition of the palladium catalyst to the C-S bond of the thioester, followed by transmetalation with the boronic acid and reductive elimination to afford the ketone product. wikipedia.org

Other Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling, Stille Coupling)

This compound, as an arylboronic acid, is primarily a substrate for Suzuki-Miyaura coupling. However, the principles of other palladium-catalyzed cross-coupling reactions can be considered in the context of its potential reactivity or the synthesis of its precursors.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org While this compound itself is not a direct partner in this reaction, Sonogashira coupling could be used to synthesize precursors to this compound or to further functionalize products derived from it. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org Similar to the Sonogashira coupling, this compound is not a direct substrate. However, the synthesis of complex molecules may involve both Suzuki-Miyaura and Stille couplings in different steps.

Advanced Organic Synthesis

Beyond its role in cross-coupling reactions, the bifunctional nature of this compound makes it a valuable monomer in the synthesis of advanced polymeric materials.

Condensation Reactions in Polymer Science (e.g., Stabilizer Chains on Polystyrene Latex)

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. libretexts.orgchemrevise.org The dicarboxylic acid functionality of this compound allows it to act as a monomer in the formation of polyesters and polyamides when reacted with diols and diamines, respectively. libretexts.orgchemrevise.orgnih.gov

The boronic acid group can be incorporated into the polymer backbone or as a pendant group. This introduces unique properties to the resulting polymer, such as the ability to interact with diols, including sugars, which can be exploited for sensing or self-healing applications. For instance, polymers containing boronic acid moieties can be used to stabilize polystyrene latex particles. The interaction between the boronic acid groups and diol-containing stabilizers can be controlled by pH, allowing for reversible assembly and disassembly of colloidal structures.

A closely related monomer, a boronic ester of phthalic anhydride (B1165640), has been used in ring-opening copolymerization with epoxides to create functional polyesters. This demonstrates a controlled method to incorporate boron functionalities into polymer backbones, allowing for the modulation of the polymer's properties.

Derivatization Reactions

The presence of both carboxylic and boronic acid functionalities allows for a variety of derivatization reactions, expanding the utility of this compound. One notable example is its reaction with polyvinylamine. This polymer can be functionalized with this compound to create novel materials with tailored properties. The boronic acid moiety can serve as a reactive site for further chemical modifications or as a recognition element for specific molecules, while the polymer backbone provides structural integrity.

Selective Functionalization of Nanomaterials

The unique properties of this compound make it a valuable tool for the selective functionalization of nanomaterials. For instance, it has been employed in the modification of poly-silicon nanowires (Poly-SiNW) for the development of sensitive and selective dopamine (B1211576) detectors. researchgate.net The boronic acid group can form reversible covalent bonds with the diol groups present in dopamine, enabling its capture and subsequent detection. This approach leverages the high surface area of nanowires and the specific binding affinity of the boronic acid to create advanced sensing platforms. researchgate.net

Boronic acid-functionalized magnetic nanocomposites have also been developed for the efficient extraction and detection of dopamine. researchgate.net These nanocomposites can selectively capture dopamine from complex biological samples, which can then be detected using methods like fluorescent polydopamine. researchgate.net

Hydroxylation Reactions

Arylboronic acids, including this compound, are important precursors for the synthesis of phenols through hydroxylation reactions. Ruthenium-catalyzed aerobic oxidative hydroxylation is a notable method for this transformation. nih.gov This process often utilizes a ruthenium complex as a catalyst and molecular oxygen from the air as the oxidant, representing an environmentally friendly approach. researchgate.net Research has explored various ruthenium-based catalytic systems, including those immobilized on supports like nanosilica, to enhance efficiency and reusability. researchgate.net

Metal-free methods for the aerobic oxidative hydroxylation of arylboronic acids have also been developed, using promoters like benzoquinone in water. organic-chemistry.org These approaches offer a sustainable alternative to transition-metal-catalyzed reactions. organic-chemistry.org The reaction mechanism often involves the generation of a hydroquinone (B1673460) intermediate, which is then reoxidized by air. organic-chemistry.org

| Catalyst/Promoter | Oxidant | Solvent | Key Features |

| Ruthenium(III) complex on nanosilica | Air | Water | Base-free, room temperature, reusable catalyst researchgate.net |

| Ruthenium complex in a metal-organic framework (MOF) | Air (with light) | - | Photocatalytic, recyclable nih.gov |

| Benzoquinone (catalytic) | Air | Water | Metal-free, environmentally friendly organic-chemistry.org |

Trifluoromethylation and Carbometalation Reactions

Trifluoromethylation reactions are crucial in medicinal chemistry for introducing the trifluoromethyl (CF3) group into organic molecules, which can significantly alter their biological properties. While direct trifluoromethylation of arylboronic acids is a developing area, various methods exist for the trifluoromethylation of arenes and heterocycles that could potentially be adapted for substrates like this compound. nih.govfrontiersin.orgmst.edu These methods often involve radical pathways, utilizing reagents that generate trifluoromethyl radicals. nih.gov

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. Copper-mediated carbometalation reactions are particularly useful for the functionalization of alkynes and related compounds. nih.gov While direct carbometalation of the aromatic ring of this compound is not typical, its derivatives could potentially undergo such reactions, leading to the formation of new carbon-carbon bonds.

Preparation of Isoquinolones via Regioselective Suzuki-Miyaura Cross-Coupling and Tandem Aminocarbonylation-Annulation

This compound is a valuable building block in the synthesis of complex heterocyclic compounds like isoquinolones. A key step in this process is the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.comnih.govrsc.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide. youtube.com

In the synthesis of isoquinolones, a regioselective Suzuki-Miyaura cross-coupling of a this compound derivative can be followed by a tandem aminocarbonylation-annulation reaction. This sequence allows for the efficient construction of the isoquinolone scaffold. The Suzuki-Miyaura reaction's tolerance for a wide range of functional groups makes it a powerful tool in such multi-step syntheses. mdpi.com

Synthesis of Chiral Amide-Based Boronic Acids

The synthesis of chiral amide-based boronic acids is an important area of research, as these compounds have potential applications in asymmetric catalysis and medicinal chemistry. nih.gov Starting from this compound, one can envision a synthetic route where the carboxylic acid groups are converted to chiral amides. This can be achieved by reacting the acid with a chiral amine.

The resulting chiral amide-based boronic acid would possess a defined three-dimensional structure, which could be exploited in enantioselective transformations. researchgate.netrsc.org The synthesis of such compounds often requires careful control of reaction conditions to ensure high stereoselectivity. researchgate.net

Role of 4 Boronophthalic Acid in Advanced Materials and Supramolecular Chemistry

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Boronic acids were the foundational monomers used in the very first synthesis of COFs, establishing a critical pathway for the development of these crystalline porous polymers. rsc.org The reversible nature of boronate ester and boroxine (B1236090) formation is key to the "error-checking" mechanism that allows for the growth of highly ordered, crystalline frameworks. tcichemicals.com 4-Boronophthalic acid contributes to this field by offering a route to frameworks with pre-designed functionality.

The incorporation of functional groups into the pores and backbones of COFs is a primary strategy for tuning their chemical and physical properties. While post-synthetic modification is a common method to introduce functionalities, the direct use of functionalized monomers like this compound offers a more direct, "bottom-up" approach. nih.gov The two carboxylic acid groups on the this compound molecule can be integrated directly into the COF structure during the initial synthesis.

These integrated carboxyl groups can significantly enhance the functionality of the resulting COF by:

Creating Active Sites: The acidic protons of the carboxyl groups can serve as catalytic sites for various organic reactions.

Improving Adsorption and Separation: The polar nature of carboxylic acids can enhance the selective adsorption of polar molecules, gases, or metal ions.

Enabling Post-Synthetic Modification: The carboxyl groups can act as handles for further chemical reactions, allowing for the covalent grafting of other functional molecules after the COF has been formed. nih.gov

The geometry of the monomer building blocks dictates the topology and dimensionality of the resulting COF. tcichemicals.com Covalent organic frameworks can be designed as two-dimensional (2D) layered structures or as three-dimensional (3D) interconnected networks. tcichemicals.comnih.gov

2D COFs: Typically formed by the condensation of planar triangular (C3 symmetry) or linear (C2 symmetry) monomers, resulting in stacked 2D sheets.

3D COFs: Generally synthesized using tetrahedral (C4 symmetry) or other non-planar monomers to create extended, covalently bonded networks in three dimensions. researchgate.netnorthwestern.edu

As a trifunctional monomer, this compound can participate in forming complex frameworks. Its boronic acid group can react to form boronate ester or boroxine linkages, while the two carboxylic acid groups can form other linkages (e.g., amides, esters) or remain as functional pendants within the pores, depending on the reaction partners and conditions. This allows for the design of highly functionalized frameworks with tailored architectures.

The ultimate performance of a COF is intrinsically linked to its crystallinity, porosity, and stability. The use of boronic acid linkers is known to produce COFs with high crystallinity and thermal stability. tcichemicals.com The introduction of functional groups via monomers like this compound can, however, influence these properties.

The presence of the carboxylic acid groups can impact interlayer π-π stacking in 2D COFs, which may alter the crystallinity. researchgate.net Furthermore, these functional groups lining the pore walls directly affect the pore environment, size, and surface area, which are critical for applications in gas storage and catalysis. For example, a boric-acid-functionalized COF synthesized using different monomers demonstrated a surface area of 238.0 m²/g and an average pore size of 1.2 nm, indicating that functionalization is compatible with maintaining porosity. nih.gov

| Property | Influence of Boronic Acid Linkers | Potential Impact of this compound |

| Crystallinity | Generally high due to reversible bond formation. | Carboxyl groups may influence interlayer stacking, potentially altering the degree of crystallinity. |

| Porosity | Creates permanent, well-defined porous structures. | Functional groups line the pore walls, affecting pore size, environment, and overall surface area. |

| Performance | High stability and ordered channels. | Introduces active sites for catalysis, selective adsorption, and further functionalization. |

Polymeric Systems and Hydrogels

The dynamic covalent chemistry of boronic acids makes them ideal for creating responsive and adaptive materials, such as "smart" polymers and self-healing hydrogels. rsc.org The boronic acid group of this compound can form reversible boronate esters with diols, a key interaction exploited in these advanced materials.

Phenylboronic acid and its derivatives are widely used to create glucose-responsive polymers for applications like glucose sensing and insulin (B600854) delivery systems. mdpi.comnih.gov This functionality stems from the specific and reversible formation of a stable boronate ester between the boronic acid and the cis-diol units of glucose. rsc.org

In an aqueous environment, the binding of glucose shifts the equilibrium of the boronic acid from a neutral, more hydrophobic trigonal state to a charged, more hydrophilic tetrahedral boronate ester. In a block copolymer containing a boronic acid-functionalized block, this change in hydrophilicity upon glucose binding can trigger a macroscopic response, such as the swelling of the polymer or the dissociation of self-assembled micelles. researchgate.net The presence of the two carboxylic acid groups in this compound would be expected to lower the pKa of the boronic acid, making it more sensitive to glucose at physiological pH (around 7.4). This is a critical factor in designing materials for biomedical applications.

Supramolecular hydrogels formed from the self-assembly of guanosine (B1672433) and borate (B1201080) or boronic acids are materials with applications in tissue engineering and drug delivery. nih.govumd.eduias.ac.in The formation mechanism involves the boronic acid acting as a crosslinker between the 2'- and 3'-hydroxyl groups of two guanosine nucleosides, forming a guanosine-borate diester. umd.edu These crosslinked units then self-assemble through hydrogen bonding and π-π stacking to form stable G-quartets, which further organize into nanofibers that create the hydrogel network. nih.gov

A key feature of these materials is their self-healing capability, which is endowed by the dynamic and reversible nature of the boronate ester bonds. nih.govnih.gov If the hydrogel is fractured, these reversible covalent bonds can reform, restoring the integrity of the network. rsc.orgnih.gov The choice of the boronic acid derivative can tune the mechanical properties and stability of the hydrogel. nih.govresearchgate.net The use of a dicarboxylic acid like this compound could introduce additional pH-responsiveness and hydrogen-bonding interactions within the hydrogel network, potentially enhancing its stability and modulating its self-healing properties.

Fluorescent Probes and Sensing Materials

This compound, a bifunctional molecule featuring a phenylboronic acid group and two carboxylic acid groups, holds potential in the development of advanced sensing materials. The boronic acid moiety is a key functional group capable of forming reversible covalent bonds with cis-1,2- and -1,3-diols, a class of compounds that includes many biologically significant molecules like saccharides. This specific interaction is the foundation for its use in various recognition and sensing platforms.

Currently, there is no available research specifically detailing the use of this compound in the development of Aggregation-Induced Emission (AIE) labeled cellulose (B213188) nanocrystals for analyte detection.

Specific studies demonstrating the use of this compound for the induction of pH sensitivity on the fluorescence lifetime of quantum dots are not presently available in scientific literature.

The phenylboronic acid functional group, which is the central component of this compound, is widely utilized in the design of electrochemical sensors for biomolecule recognition, particularly for saccharides like fructose (B13574). researchgate.netsemanticscholar.org The principle of detection is based on the specific and reversible interaction between the boronic acid and the cis-diol groups present in the sugar molecules. researchgate.net

At a suitable alkaline pH, the boronic acid group of a molecule like this compound binds with fructose, which possesses multiple cis-diol arrangements, to form a stable cyclic boronate ester. researchgate.net This binding event can be transduced into a measurable electrochemical signal. For this to occur, the boronic acid-containing molecule is often modified with a redox-active label, such as a ferrocene (B1249389) derivative. researchgate.netepfl.ch

The binding process alters the electrochemical properties of the redox label. For instance, the formation of the negatively charged boronate ester complex with fructose can shift the oxidation potential of the redox marker. researchgate.net This change in the electrochemical signal, such as a change in current or potential, can be measured using techniques like cyclic voltammetry. The magnitude of this change is typically proportional to the concentration of the target biomolecule, allowing for quantitative analysis. epfl.ch

Research on ferrocene-modified phenylboronic acids has demonstrated high selectivity for fructose detection. epfl.ch This selectivity is attributed to the high affinity of boronic acids for fructose compared to other sugars like glucose. By immobilizing such boronic acid derivatives on an electrode surface, reagentless electrochemical sensors can be fabricated for the direct detection of fructose in a sample. researchgate.net

| Component | Role in Sensing Mechanism | Example |

|---|---|---|

| Recognition Element | Binds selectively with the target analyte (fructose). | Phenylboronic Acid Moiety |

| Target Analyte | Molecule to be detected, containing cis-diol groups. | Fructose |

| Transducer Element | Converts the binding event into a measurable signal. | Redox-Active Label (e.g., Ferrocene) |

| Sensing Platform | The physical support for the sensing components. | Electrode Surface |

Biological and Biomedical Research Applications of 4 Boronophthalic Acid and Its Derivatives

Molecular Recognition and Sensing in Biological Systems

4-Boronophthalic acid, also known as 4-carboxyphenylboronic acid, and its derivatives are at the forefront of research into molecular recognition and sensing, particularly for biologically significant molecules like saccharides. The unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols forms the basis of these applications. This interaction is particularly strong with cis-diols, which are common structural features in many sugars.

Saccharide Detection and Selective Transport Across Membranes

The interaction between boronic acids and diols has been extensively explored for the development of sensors for saccharide detection. Arylboronic acids, including derivatives of this compound, can be functionalized with reporter molecules, such as fluorophores. The binding of a saccharide to the boronic acid group can modulate the electronic properties of the molecule, leading to a detectable change in the reporter's signal, such as an increase or decrease in fluorescence intensity. This principle has been applied to create systems for the detection and discrimination of various saccharides. sigmaaldrich.com

The binding affinity of boronic acids for different saccharides varies depending on the structure and stereochemistry of the sugar, as well as the pH of the environment. This differential affinity can be exploited to create sensor arrays capable of distinguishing between structurally similar saccharides. For instance, the fluorescence response of a single phenylboronic acid-containing sensor can vary for different saccharides at different pH levels, allowing for their discrimination using techniques like linear discriminant analysis. sigmaaldrich.com

Beyond detection, boronic acid derivatives have been investigated as carriers for the selective transport of saccharides across lipid membranes. Lipophilic boronic acids can facilitate the transport of hydrophilic carbohydrates through bulk liquid membranes and plasticized organic membranes. nd.edu This process is driven by the formation of a lipophilic boronate ester with the saccharide on one side of the membrane, its transport across the membrane, and subsequent release of the saccharide on the other side, often facilitated by a pH gradient. nd.edu

Table 1: Relative Fluorescence Response of a Phenylboronic Acid-Based Sensor to Various Saccharides

| Saccharide | Relative Fluorescence Intensity |

| Sorbitol | High |

| Fructose (B13574) | High |

| Galactose | Moderate |

| Glucose | Moderate |

| Mannose | Moderate |

| Ribose | Moderate |

| Maltose | Low |

| Sialic Acid | Low |

| Lactose | Low |

| Cellobiose | Low |

| Trehalose | Very Low |

| Sucrose | Very Low |

| Glucosamine | Very Low |

Note: This table is illustrative of the general trend observed for phenylboronic acid-based sensors and is based on data presented in referenced literature. sigmaaldrich.com The exact values can vary depending on the specific sensor design and experimental conditions.

Design of Advanced Glucose Monitoring Technologies (e.g., for Ocular Fluids)

A significant application of this compound and its derivatives is in the development of non-invasive or minimally invasive glucose monitoring technologies, particularly for use in ocular fluids like tears. dcu.iescispace.comdcu.ie Traditional blood glucose monitoring methods can be inconvenient and painful. Tear fluid offers a promising alternative, as its glucose concentration correlates with blood glucose levels. scispace.com

Boronic acid-based fluorescent sensors are being developed for integration into contact lenses. dcu.iedcu.ie In these systems, a fluorescent boronic acid derivative, such as a derivative of this compound, is immobilized within a hydrogel matrix that forms the contact lens. scispace.com The interaction of glucose from the tear fluid with the boronic acid sensor causes a change in the fluorescence signal, which can be detected and correlated to the glucose concentration. dcu.iedcu.ie

The carboxylic acid group of this compound is particularly advantageous for this application as it allows for covalent immobilization of the sensor molecule onto various polymeric substrates, such as those used in contact lenses. sci-hub.se Furthermore, the development of boronic acid derivatives with lower pKa values is crucial for achieving high sensitivity at the physiological pH of tear fluid. scispace.com

Research has demonstrated that these glucose-sensing materials can detect glucose concentrations in the micromolar range, which is relevant for tear fluid, and can show a color change across the visible spectrum in response to physiologically relevant glucose concentrations. scispace.com These advancements hold the potential for the development of "smart" contact lenses that could provide continuous and non-invasive glucose monitoring for individuals with diabetes. dcu.iedcu.iesci-hub.se

Enzyme Inhibition and Drug Discovery Research

The ability of the boron atom in boronic acids to form a stable, reversible covalent bond with the catalytic serine residue in the active site of many enzymes makes them potent inhibitors. This property has led to extensive research into this compound and its derivatives as potential therapeutic agents and tools for studying enzyme function.

Development of Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. nih.govpnas.orgpnas.orgnih.govnih.govnih.govresearchgate.netplos.orgmdpi.commdpi.comuniprot.org Arylboronic acids, including derivatives of this compound, are effective competitive inhibitors of serine proteases such as chymotrypsin (B1334515) and subtilisin. nih.govpnas.orgpnas.orgresearchgate.net

The inhibitory mechanism involves the formation of a tetrahedral adduct between the boronic acid and the active site serine. nih.govpnas.orgpnas.org The binding affinity of these inhibitors is strongly dependent on the pH and the electronic properties of the substituents on the aromatic ring. nih.govpnas.orgpnas.org Electron-withdrawing groups on the phenyl ring generally enhance the binding affinity. core.ac.uk

The development of peptidyl boronic acids, where the boronic acid is attached to a peptide sequence that mimics the enzyme's natural substrate, has led to highly potent and selective inhibitors for specific serine proteases. pnas.org For example, a peptidyl boronic acid inhibitor designed based on a substrate of prostate-specific antigen (PSA) showed high potency and selectivity for PSA over other serine proteases like chymotrypsin. pnas.org

Table 2: Inhibition of Subtilisin by Various Arylboronic Acids

| Inhibitor | Dissociation Constant (Ki) at pH 7.0 (M) |

| N-Dansyl-3-aminobenzeneboronic acid | 1.3 x 10⁻⁶ |

| 3,5-Bis(trifluoromethyl)benzeneboronic acid | 2.5 x 10⁻⁶ |

| 2,4-Dichlorobenzeneboronic acid | 4.8 x 10⁻⁶ |

| 4-Tolueneboronic acid | 4.6 x 10⁻⁵ |

| 3-Succinylamidobenzeneboronic acid | 1.1 x 10⁻⁴ |

Note: This table is based on data for various arylboronic acids and illustrates the effect of different substituents on the inhibition of subtilisin. core.ac.uk Data for this compound specifically was not available in the reviewed sources.

Inhibition of Lipases and Other Hydrolases (e.g., Porcine Pancreatic Lipase, Subtilisin, Protease Kex2)

This compound and its derivatives have also been investigated as inhibitors of other hydrolases, including lipases. Porcine pancreatic lipase, a key enzyme in dietary fat digestion, is inhibited by arene boronic acids. nih.govresearchgate.net The inhibition is competitive, suggesting that the boronic acid binds at or near the active site serine residue. nih.govresearchgate.net Boronic acids are believed to act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of esters by the lipase. nih.govresearchgate.net

Subtilisin, a bacterial serine protease, is also effectively inhibited by arylboronic acids. researchgate.netcore.ac.uk The binding of these inhibitors is pH-dependent, and their affinity is influenced by the electronic nature of the substituents on the aromatic ring. nih.govpnas.orgpnas.orgresearchgate.netcore.ac.uk

The Kex2 protease from yeast, a calcium-dependent serine protease involved in the processing of precursor proteins, is another target for boronic acid-based inhibitors. Peptidyl boronic acids have been shown to be potent inhibitors of Kex2. For instance, a peptidyl boronic acid inhibitor containing boroarginine at the P1 position has been co-crystallized with Kex2, revealing the structural basis for its inhibition. pdbj.org

Targeting Cancer-Related Enzymes (e.g., Human Acyl-Protein Thioesterase 1 and 2)

Human acyl-protein thioesterases 1 and 2 (APT1 and APT2) are serine hydrolases that play a crucial role in the depalmitoylation of proteins, including the oncoprotein Ras. nih.govnih.govwikipedia.org The reversible palmitoylation of Ras is essential for its proper localization and signaling functions. Inhibition of APT1 and APT2 can disrupt the Ras cycle, making these enzymes attractive targets for cancer therapy. nih.govnih.govwikipedia.org

Boronic and borinic acid derivatives have been identified as a new class of potent and non-toxic inhibitors of human APT1 and APT2. sci-hub.senih.govresearchgate.net These compounds were discovered through library screening and have been shown to inhibit APT1 and APT2 in a competitive manner. sci-hub.senih.gov This suggests that they bind to the active site of the enzymes. sci-hub.se Furthermore, some of these boron-based inhibitors have been shown to significantly inhibit Erk1/2 phosphorylation, a downstream event in the Ras signaling pathway. nih.gov

The structures of some of the identified bis-borinic acid inhibitors are based on a central aromatic core, demonstrating the potential for derivatives of this compound to be explored for this application.

Table 3: Inhibitory Activity of a Bis-borinic Acid Derivative against Human APT1 and APT2

| Compound | IC₅₀ for APT1 (nM) | IC₅₀ for APT2 (nM) |

| Compound 4 (a bis-borinic acid) | 160 | 440 |

Note: This table presents data for a representative bis-borinic acid inhibitor from the referenced literature. nih.gov

Advanced Drug Delivery and Imaging Strategies

The unique chemical properties of this compound and its derivatives have positioned them as valuable tools in the development of sophisticated drug delivery and imaging systems. Their ability to form reversible covalent bonds with diols, particularly those found in saccharides on cell surfaces, has been harnessed to overcome cellular delivery barriers. Furthermore, their utility in bioconjugation has led to the creation of novel multimodal imaging agents and has facilitated the development of advanced radiopharmaceuticals.

Enhanced Cytosolic Delivery of Therapeutics via Boronate Ester Formation with Saccharides on Cell Surfaces

A significant hurdle in the development of many potent therapeutics, especially large biomolecules, is their inefficient delivery into the cell's cytosol, where they can exert their biological effect. nih.gov Boronic acid derivatives offer a promising strategy to overcome this challenge by targeting the glycocalyx, a dense layer of polysaccharides that coats the surface of mammalian cells. nih.govacs.org This approach leverages the inherent reactivity of boronic acids to form reversible boronate esters with the 1,2- and 1,3-diols present in the saccharides of the glycocalyx. nih.govacs.org

This interaction facilitates the cellular uptake of a conjugated therapeutic agent. acs.org Once internalized, typically through endocytosis, the changing pH environment within the endosomes plays a crucial role. nih.gov As the endosome matures and becomes more acidic, the affinity of the boronate ester for the saccharide diol decreases, promoting the release of the therapeutic cargo into the cytosol. nih.gov This pH-sensitive release mechanism is a key advantage, as it helps to ensure that the therapeutic is liberated in the correct cellular compartment to reach its target. nih.gov

Research has demonstrated that conjugating pendant boronic acids to proteins can significantly enhance their delivery into the cytosol of mammalian cells. nih.gov For instance, bovine pancreatic ribonuclease (RNase A), a protein that is cytotoxic only when it reaches the cytosol, showed enhanced cell proliferation inhibition when modified with boronic acids. nih.gov This enhanced delivery is attributed to the boronate-mediated interaction with the cell surface, leading to increased cellular uptake and subsequent cytosolic release. acs.org This strategy presents a non-cationic method for delivering polar macromolecules into cells, avoiding some of the non-specific interactions associated with cationic delivery vectors. nih.gov

Hybrid Multimodal Imaging Synthons for Chemoselective Biomolecule Modification

The development of hybrid multimodal imaging synthons represents a significant advancement in molecular imaging, enabling the combination of multiple imaging modalities, such as Positron Emission Tomography (PET) and Near-Infrared (NIR) fluorescence imaging. nih.gov These synthons are designed to carry both a chelator for radiometal labeling and a fluorescent dye, and can be chemoselectively conjugated to biomolecules. mdpi.comsemanticscholar.org The integration of a boronic acid moiety, such as that from this compound, into these synthons can provide a versatile handle for selective bioconjugation.

The principle behind these hybrid synthons is to create a single molecular entity that can be used for both high-sensitivity whole-body imaging (PET) and high-resolution intraoperative imaging (NIR fluorescence). semanticscholar.org The design of these agents often involves solid-phase synthesis to assemble the chelator, the NIR dye, and a reactive group for biomolecule attachment. nih.gov The choice of the cyanine (B1664457) dye and its charge can influence the target receptor binding affinity of the final bioconjugate. nih.gov

While direct examples utilizing this compound in such synthons are emerging, the established chemistry of boronic acids makes them excellent candidates for the chemoselective modification of biomolecules. The boronic acid can be used to attach the imaging synthon to a targeting vector, such as a peptide or an antibody, that has been functionalized with a diol or another suitable binding partner. mdpi.com This allows for the precise and stable labeling of the biomolecule without interfering with its biological activity. semanticscholar.org

Radiopharmaceutical Development: Radiolabeling of Antibodies and Biomacromolecules

Arylboronic acids, including derivatives of this compound, have emerged as important precursors in the development of radiopharmaceuticals. rsc.org Their application in the radiohalogenation of antibodies and other biomacromolecules offers a valuable alternative to traditional labeling methods. rsc.orgnih.gov This approach is particularly significant for the development of agents for both diagnostic imaging and targeted radionuclide therapy. rsc.org

The late-stage radiohalogenation of complex biomolecules like monoclonal antibodies (mAbs) is crucial for creating targeted radiopharmaceuticals. rsc.org Arylboronic acid precursors provide an efficient route for both radioiodination (using isotopes like iodine-123, iodine-124, and iodine-125) and astatination (using astatine-211). rsc.orgsnmjournals.org Astatine-211 (B1237555) is a promising alpha-emitter for targeted alpha-therapy due to its high linear energy transfer. snmjournals.org

Research has shown that copper-catalyzed radiohalogenation of arylboronic acids can be performed under mild, aqueous conditions at room temperature, achieving high radiochemical yields in a short amount of time. rsc.orgresearchgate.net This single-step method from a common arylboronic acid precursor facilitates the development of theranostic pairs, where an iodine isotope can be used for imaging and astatine-211 for therapy. rsc.org

The reaction conditions, including the choice of catalyst and ligands, have been optimized to ensure high efficiency and specificity. rsc.org For instance, the use of a copper(II) catalyst with 1,10-phenanthroline (B135089) has been shown to be effective. rsc.org Comparative studies have demonstrated that this method can lead to higher specific activities and is less time-consuming than previously reported techniques. rsc.org Importantly, biodistribution studies have indicated that antibodies radiolabeled via this method retain their targeting properties. rsc.org

Table 1: Comparison of Radiohalogenation Methods for Antibodies

| Feature | Traditional Methods (e.g., arylstannane precursors) | Arylboronic Acid-Based Method |

|---|---|---|

| Precursor Stability | Often unstable, can be toxic | Generally stable, storable for long periods |

| Reaction Steps | Often multi-step with intermediate purifications | Single-step procedure |

| Reaction Conditions | Can require harsh conditions | Mild, aqueous conditions, room temperature |

| Radiochemical Yield | Variable | High to quantitative (>80-95%) |

| Theranostic Potential | Can be challenging to create matched pairs | Facilitates divergent synthesis of radioiodinated and astatinated analogues |

| Reference | nih.gov | rsc.orgrsc.org |

Investigation of Structure-Activity Relationships in Bioactive Boronic Acid Derivatives

Linker-Free Fluorescent Tagging Approaches for Cellular Uptake Studies

To effectively study the cellular uptake and distribution of boronic acid-containing compounds, it is essential to have reliable methods for their visualization within cells. Linker-free fluorescent tagging offers a powerful approach to achieve this without significantly altering the structure and properties of the parent molecule. nih.gov

One such method is the DAHMI (2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) fluorescent tagging approach. nih.gov This technique allows for the direct labeling of boronic acids for cellular imaging. researchgate.net The DAHMI probe reacts with the boronic acid moiety, resulting in a fluorescent complex that can be visualized using fluorescence microscopy. researchgate.net This linker-free strategy is advantageous because it avoids the introduction of a potentially bulky and disruptive linker group, which could alter the compound's biological activity and distribution. nih.gov

Studies using this approach have revealed that even highly similar boronic acid derivatives can exhibit vastly different bio-distribution profiles. nih.gov This highlights the sensitivity of cellular uptake to subtle structural changes and underscores the importance of such visualization techniques in understanding structure-activity relationships. By observing the intracellular localization of these compounds, researchers can gain valuable insights into their mechanisms of action and identify structural features that favor accumulation in specific cellular compartments. nih.govresearchgate.net

Design of Amprenavir-Based P1-Substituted Bi-Aryl Derivatives as HIV-1 Protease Inhibitors

In the ongoing effort to develop more potent antiretroviral therapies, researchers have explored the modification of existing HIV-1 protease inhibitors. One such avenue of investigation has been the design and synthesis of novel derivatives of Amprenavir, a clinically approved inhibitor. nih.gov A specific focus has been on the P1-substituted bi-aryl derivatives of Amprenavir, with the goal of enhancing inhibitory activity against HIV-1 protease. nih.govsigmaaldrich.com

A series of these P1-substituted bi-aryl Amprenavir derivatives were synthesized and subsequently evaluated for their ability to inhibit the HIV-1 protease enzyme and for their antiviral activity in vitro. nih.gov The design of these compounds was guided by the principle of extending the molecule into the P1 subsite of the HIV-1 protease active site to establish additional favorable interactions.

The synthesized compounds demonstrated a wide range of antiviral efficacy. Several of the derivatives exhibited highly potent antiviral activity, with EC50 values as low as 0.10 nM. nih.govsigmaaldrich.com This level of potency is notably greater than that of several marketed HIV-1 protease inhibitors. nih.gov

Docking studies were conducted to understand the binding mode of these novel derivatives within the HIV-1 protease active site. The results indicated that a particularly potent compound, 12c, binds in a manner similar to the parent drug, Amprenavir. nih.govsigmaaldrich.com This includes full occupancy of the P1 subsite, suggesting that the enhanced activity is derived from optimized interactions within this pocket. nih.gov

The research findings highlight the potential of modifying the P1 position of Amprenavir with bi-aryl groups to significantly improve its antiviral potency. The structure-activity relationship data from this study provides a valuable framework for the future design of even more effective HIV-1 protease inhibitors.

Detailed Research Findings from the Study of Amprenavir-Based P1-Substituted Bi-Aryl Derivatives

| Compound | Enzymatic IC50 (nM) | Antiviral EC50 (nM) |

| Amprenavir | 2.1 | 30 |

| 12a | 0.52 | 0.85 |

| 12b | 0.48 | 0.60 |

| 12c | 0.25 | 0.10 |

| 12d | 0.30 | 0.21 |

| 12e | 0.61 | 1.2 |

Computational and Theoretical Investigations of 4 Boronophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic landscapes of chemical reactions involving 4-Boronophthalic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively employed to study the reaction mechanisms of boronic acids. For instance, DFT calculations at the B3LYP/cc-pVQZ level have been used to analyze the reactivity of various organic molecules. nih.gov Such studies can elucidate the pathways of reactions, like the interaction of boronic acids with diols to form cyclic boronic esters. rsc.org

The process typically involves two steps, with the first step being rate-determining. rsc.org DFT calculations help in identifying and characterizing the transition states and intermediates involved in these reactions. rsc.orgmdpi.com By calculating the energy barriers for different proposed mechanisms, researchers can determine the most favorable reaction pathway. For example, in studies of similar compounds, DFT has been used to model the formation of tetrahedral intermediates, which are crucial in acylation reactions. nih.gov This level of mechanistic insight is vital for designing more efficient sensors or catalysts based on the boronic acid functional group. rsc.org

| Computational Method | Application in Boronic Acid Chemistry | Key Insights |

|---|---|---|

| DFT (e.g., B3LYP/6-31+G(d,p)) | Modeling reaction between boronic acid and diols | Identifies transition states and determines rate-determining steps. rsc.org |

| Hybrid QM/MM | Simulating covalent docking with enzymes | Reproduces enzymatic processes leading to bond formation. nih.gov |

| DFT (e.g., M06-2X) | Investigating cycloaddition reactions | Clarifies reaction pathways (e.g., stepwise radical vs. concerted). mdpi.comresearchgate.net |

The specific structure of this compound, featuring a pendant carboxyl group adjacent to the boronic acid moiety, imposes significant electronic and steric constraints that influence its chemical behavior. Computational analyses have revealed that this intramolecular carboxyl group can act as a ligand to the boron atom. researchgate.net This interaction introduces orientational constraints that slow the rate-limiting step in oxidation processes, making the molecule significantly more resistant to oxidation compared to simpler boronic acids. researchgate.net This enhanced stability is a crucial attribute for its use in biological contexts where oxidative environments are common. researchgate.net The electronic effects of the carboxyl group, combined with these steric constraints, effectively protect the boronic acid group, thereby enhancing its stability while retaining its useful ability to form reversible covalent bonds with molecules like saccharides. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond electronic structure to predict the interactions of this compound in complex environments, such as with biological macromolecules or in solution.

Molecular modeling is a key tool in drug discovery for predicting how a ligand, such as a derivative of this compound, will interact with a biological target like an enzyme. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful for studying covalent inhibitors. nih.gov These simulations can accurately model the process of covalent bond formation between the boron atom of the inhibitor and an amino acid residue (e.g., serine) in the active site of an enzyme. nih.gov

Such simulations provide a time-dependent view of the docking process, revealing structural changes and geometric preferences that lead to binding. nih.gov By calculating the free energy changes associated with binding, these models can predict the binding affinity of the inhibitor. This information is invaluable for the rational design of more potent and selective boron-based inhibitors for various enzymes, including those of clinical relevance like β-lactamases. nih.gov

The choice of solvent is critical for optimizing chemical reactions. Hansen Solubility Parameters (HSP) provide a systematic way to characterize solvents and predict their interaction with a solute like this compound. HSP decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). hansen-solubility.com

By matching the HSP of a solute with that of a solvent, it is possible to predict solubility, which is crucial for reaction efficiency. For instance, solvents with a hydrogen-bonding Hansen parameter below a certain threshold have been shown to be effective in forming organogels with specific molecules. rsc.org This type of analysis allows for the rational selection of solvents to improve reaction rates, yields, and the purity of products in processes involving this compound, such as in the synthesis of polymers or frameworks.

| Hansen Parameter | Description | Relevance in Reaction Optimization |

|---|---|---|

| δD (Dispersion) | Energy from atomic forces (van der Waals) | Predicts solubility in non-polar solvents. hansen-solubility.com |

| δP (Polar) | Energy from intermolecular dipolar forces | Important for reactions involving polar molecules. hansen-solubility.com |

| δH (Hydrogen Bonding) | Energy from hydrogen bonds between molecules | Crucial for predicting solubility in protic solvents and for processes like gel formation. hansen-solubility.comrsc.org |

This compound is a potential building block for creating Covalent Organic Frameworks (COFs), which are crystalline porous materials with ordered structures. rsc.org The formation of these materials is a self-assembly process governed by thermodynamics. Molecular modeling can be used to understand the factors that control this assembly.

The synthesis of boronate ester-linked COFs often involves reversible condensation reactions. rsc.orgrsc.org Thermodynamic control is essential to achieve a crystalline, well-ordered material rather than an amorphous polymer. This is because the reversibility of the bond formation allows for "error-checking" and self-correction during the growth of the framework, leading to the most thermodynamically stable, crystalline structure. rsc.org Computational studies can model the energies of different possible structures and predict the conditions (e.g., solvent, temperature) that favor the formation of the desired COF architecture. For example, simulations can help understand how factors like the dehydrative trimerization of boronic acids to boroxines can affect the rate of COF formation. rsc.org

Spectroscopic Correlations and Interpretations for Structural Elucidaion and Mechanistic Insights

The structural elucidation of this compound relies on a synergistic approach, combining various spectroscopic techniques with computational and theoretical investigations. Spectroscopic data provides direct, experimentally observed information about the molecule's functional groups, connectivity, and electronic environment. Computational methods, particularly Density Functional Theory (DFT), complement this data by predicting spectra, confirming assignments, and offering deeper insights into the molecule's geometry, electronic structure, and potential reaction pathways.

Structural Elucidation through Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the local chemical environments of specific nuclei.